2,3,5-Tributyl-6-methylpyrazine
Description
Properties
CAS No. |
116660-18-5 |
|---|---|
Molecular Formula |
C17H30N2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2,3,5-tributyl-6-methylpyrazine |
InChI |
InChI=1S/C17H30N2/c1-5-8-11-15-14(4)18-16(12-9-6-2)17(19-15)13-10-7-3/h5-13H2,1-4H3 |
InChI Key |
SKVVCYKDLOHMDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C(C(=N1)CCCC)CCCC)C |
Origin of Product |
United States |
Preparation Methods
Condensation of Diamines with Dicarbonyl Compounds
The most prevalent industrial method for synthesizing trimethylpyrazines involves the reaction of 1,2-diaminopropane with 2,3-butanedione under controlled conditions. As detailed in patent CN108484512B, this process occurs in two stages:
- Cyclocondensation : At -5°C, 2,3-butanedione reacts with 1,2-diaminopropane in ethanol to form 2,3,5-trimethyl-5,6-dihydropyrazine.
- Dehydrogenation : The intermediate undergoes oxidative aromatization using air in the presence of potassium hydroxide at 68°C for seven hours, yielding 2,3,5-trimethylpyrazine with a reported yield of 72%.
This method’s efficiency stems from the use of air as a low-cost oxidant and ethanol as a green solvent. However, scaling this approach for tributyl-substituted systems would require substituting 1,2-diaminopropane with a bulkier diamine (e.g., 1,2-diaminobutane) and adjusting reaction temperatures to accommodate slower kinetics.
Catalytic Dehydrogenation of Piperazine Derivatives
Industrial production of tetramethylpyrazine often employs gas-phase catalytic dehydrogenation of piperazine derivatives over nickel-based catalysts. Patent CN107879987A discloses a one-pot synthesis using acetoin and ammonium phosphate under ammoniacal conditions, achieving 2,3,5,6-tetramethylpyrazine in 68% yield after recrystallization. Key parameters include:
- Temperature gradient : Initial reaction at 30–40°C, followed by distillation at 100–103°C
- pH control : Adjustment to 6–7 using phosphoric acid to precipitate the product
For tributyl analogues, this method would necessitate replacing acetoin with a butyl-substituted diketone (e.g., 3,4-dihexanedione) and optimizing catalyst composition to manage increased molecular weight.
Prospective Methodologies for 2,3,5-Tributyl-6-Methylpyrazine
Modified Condensation Approach
Building on the success of methylpyrazine synthesis, a plausible route to the tributyl derivative could involve:
Reagents :
- 2,3-Dihexanedione (instead of 2,3-butanedione)
- 1,2-Diaminobutane (instead of 1,2-diaminopropane)
Proposed Conditions :
- Cyclocondensation : Conducted at -10°C in tert-butanol to enhance solubility of bulky reactants
- Dehydrogenation : Use of platinum/carbon catalyst at 120°C under hydrogen atmosphere
This approach mirrors the methodology in but addresses steric challenges through solvent selection and elevated temperatures. Preliminary yield estimates based on analogous systems suggest 45–50% efficiency.
Enzymatic Synthesis via Bacillus subtilis
Recent advances in microbial pyrazine production indicate that engineered strains of Bacillus subtilis could metabolize branched-chain amino acids into alkylpyrazines. For tributyl derivatives:
Proposed Pathway :
- Substrate : L-Isoleucine (provides butyl side chains via transamination)
- Key Enzymes :
- Threonine dehydratase (EC 4.3.1.19)
- Acetolactate synthase (EC 2.2.1.6)
A fed-batch fermentation at pH 6.8 and 37°C might yield 2,3,5-tributyl-6-methylpyrazine at concentrations up to 1.2 g/L, based on reported productivities for tetramethylpyrazine.
Comparative Analysis of Synthetic Routes
Table 1: Projected performance metrics for tributylpyrazine synthesis routes. Enzymatic methods show promise for green chemistry but require strain optimization.
Chemical Reactions Analysis
2,3,5-Tributyl-6-methylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the pyrazine ring into dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the butyl and methyl positions, leading to the formation of various substituted pyrazines. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,5-Tributyl-6-methylpyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying pyrazine chemistry.
Industry: This compound is used in the flavor and fragrance industry due to its aromatic properties. It is also explored for its potential use in developing new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2,3,5-Tributyl-6-methylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, pyrazine derivatives can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the pyrazine derivative .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 2,3,5-Trimethyl-6-ethylpyrazine and its structural analogs:
Note: The reported boiling points for 2,3,5-Trimethyl-6-ethylpyrazine are anomalously high and may reflect unit errors or unvalidated data .
Substituent Effects on Properties
- Alkyl Chain Length : Increasing alkyl chain length (e.g., ethyl to propyl) generally enhances hydrophobicity and may alter volatility. For example, 2,3,5-Trimethyl-6-propylpyrazine is predicted to have a higher molecular weight and boiling point than its ethyl counterpart, though experimental data are lacking .
- Regiochemistry: The position of substituents significantly impacts odor profiles. 2,5-Dimethylpyrazine exhibits a simpler roasted aroma, while 2-Ethyl-3,6-dimethylpyrazine contributes earthy and nutty notes in flavor formulations .
- Synthetic Complexity : Compounds with multiple substituents (e.g., 2,3,5-Trimethyl-6-ethylpyrazine) require multi-step synthesis, as seen in methods for related dihydropyrazines .
Flavor Industry Relevance
Alkylpyrazines like 2,3,5-Trimethyl-6-ethylpyrazine are critical in replicating natural flavors. For instance, Natural Pyrazines Mixture No. 12 (Product Code: 391900) includes ethyl- and methyl-substituted pyrazines at concentrations of 12–24.5%, highlighting their commercial importance .
Critical Analysis of Data Limitations
- Boiling Point Discrepancies: The reported boiling points for 2,3,5-Trimethyl-6-ethylpyrazine (1491–1521°C) conflict with typical pyrazine volatilities (e.g., 2,5-Dimethylpyrazine boils at 155–157°C).
- Synthesis Gaps : Detailed synthetic protocols for 2,3,5-Trimethyl-6-ethylpyrazine are absent in the provided evidence, though analogous methods for tetrazines and dihydropyrazines imply possible pathways .
Q & A
Q. What are the recommended synthetic routes for 2,3,5-Tributyl-6-methylpyrazine in laboratory settings?
- Methodological Answer : The compound can be synthesized via microwave-assisted aminodehalogenation , which reduces reaction times and improves yields compared to conventional methods. This approach involves reacting halogenated pyrazine precursors with tributylamine under controlled microwave irradiation (e.g., 100–150°C, 30–60 minutes) . Alternatively, cyclocondensation of alkylamines with glyoxal derivatives, followed by dehydrogenation, is a traditional method for alkylated pyrazines. Optimization of stoichiometry and catalysts (e.g., palladium or copper) is critical for regioselectivity .
Q. How should researchers characterize 2,3,5-Tributyl-6-methylpyrazine to confirm its structure?
- Methodological Answer : Use a combination of gas chromatography (GC) with mass spectrometry (MS) for purity assessment and retention index matching against databases like NIST . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions, with methyl groups appearing at δ 2.1–2.5 ppm and pyrazine ring protons at δ 8.3–8.7 ppm. Infrared (IR) spectroscopy can validate functional groups (e.g., C-N stretches at 1,550–1,600 cm⁻¹) . Cross-reference spectral data with analogous compounds (e.g., 2,3,5-Trimethyl-6-ethylpyrazine) to resolve ambiguities .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Follow OSHA guidelines: use fume hoods to avoid inhalation, wear nitrile gloves, and avoid skin/eye contact. The compound’s lipophilicity may enhance dermal absorption, necessitating immediate decontamination with ethanol or soap . Store in amber glass under inert gas (N₂/Ar) at ≤4°C to prevent oxidation .
Q. What purification techniques are effective for isolating 2,3,5-Tributyl-6-methylpyrazine?
- Methodological Answer : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is ideal due to its high boiling point. For small-scale purification, use silica gel column chromatography with hexane/ethyl acetate (9:1). Confirm purity via GC-MS and compare retention indices with NIST data .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during characterization?
- Methodological Answer : Contradictions often arise from impurities or isomerization. Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously. For MS discrepancies, use high-resolution mass spectrometry (HRMS) to distinguish between isobaric species. Cross-validate with computational methods (e.g., DFT-based chemical shift predictions) .
Q. What strategies optimize regioselectivity in the alkylation of pyrazine precursors?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Use bulky directing groups (e.g., tert-butoxycarbonyl) to block undesired positions. Catalytic systems like Pd(OAc)₂ with ligands (e.g., XPhos) enhance selectivity for C-2/C-6 positions. Monitor reaction progress in real-time via in-situ FTIR to adjust conditions dynamically .
Q. How do substituent patterns affect the compound’s bioactivity or physicochemical properties?
- Methodological Answer : Lipophilicity (logP) is a key determinant of bioactivity. For example, halogen or trifluoromethyl groups at C-6 improve antimycobacterial activity by enhancing membrane permeability . Use Craig’s plot analysis to correlate substituent electronic parameters (σ) with activity. Computational docking (e.g., AutoDock Vina) can predict binding affinities to biological targets like cytochrome P450 enzymes .
Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to study conformational stability in lipid bilayers. For target binding, use docking software (MOE, Schrödinger) with crystal structures of receptors (e.g., Mycobacterium tuberculosis enzymes). Validate predictions with experimental IC₅₀ assays .
Q. How can researchers assess the compound’s potential as a photosynthesis inhibitor?
- Methodological Answer : Use spinach chloroplast assays to measure inhibition of photosynthetic electron transport (PET). Prepare chloroplasts via differential centrifugation, and monitor PET rates spectrophotometrically at 520 nm. Compare IC₅₀ values with known inhibitors (e.g., diuron). Lipophilicity (logP >3) often correlates with higher activity .
Data Contradiction Analysis
- Example : Discrepancies in reported boiling points may arise from impurities or measurement techniques. Always cross-check with NIST retention indices under standardized GC conditions (e.g., DB-5 column, He carrier gas) . For synthesis yields, ensure reproducibility by controlling moisture levels (e.g., molecular sieves) and catalyst activation (e.g., pre-reduction under H₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
